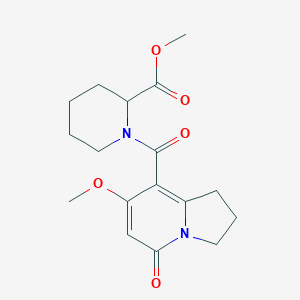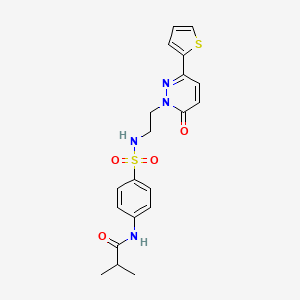
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Synthesis and Antibacterial Evaluation : The compound, through a synthesis process involving active methylene compounds, yielded derivatives suitable for use as antibacterial agents. These derivatives demonstrated high antibacterial activities in certain instances (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : Synthesis of specific compounds involving the chemical structure has been shown to exhibit antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Biological Interactions
- Binding with Bovine Serum Albumin : Studies on the interaction of derivatives with bovine serum albumin revealed insights into their binding constants and thermodynamic parameters. This information is crucial in understanding the bioavailability and pharmacokinetics of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antimicrobial and Antifungal Properties
- Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds : The creation of new heterocyclic compounds incorporating a sulfamoyl moiety indicated potential as antimicrobial agents, showing moderate to high activities against certain microbial strains (Darwish, 2014).
Cytotoxic Properties
- Cytotoxicity Against Cancer Cell Lines : Certain pyridazinone derivatives exhibited cytotoxic properties against various human cancer cell lines, making them potential candidates for anticancer agents (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).
Chemical Synthesis and Applications
Esterification using Novel Coupling Agents : The compound's derivatives were used as efficient coupling agents in the esterification of carboxylic acids, demonstrating chemoselectivity and yielding good to excellent results (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007).
Anticancer and Antibacterial Activities of Pyridines : Synthesis of new pyridines from a related compound showed both antibacterial and antitumor activities, highlighting their multifaceted applications in medicinal chemistry (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Structural Characterization and Anticancer Evaluation : Novel pyrazole derivatives derived from the compound showed promising anticancer activity, indicating potential therapeutic applications (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Synthesis of New Quinazolines as Antimicrobial Agents : The compound's derivatives were also effective in synthesizing new quinazolines, which displayed antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
2-methyl-N-[4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14(2)20(26)22-15-5-7-16(8-6-15)30(27,28)21-11-12-24-19(25)10-9-17(23-24)18-4-3-13-29-18/h3-10,13-14,21H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKDIRXWRRGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

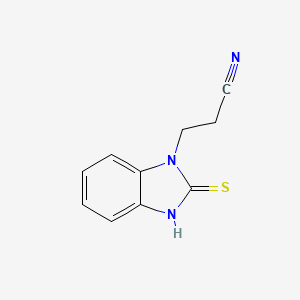
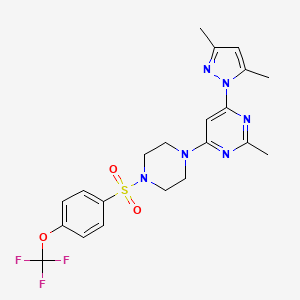
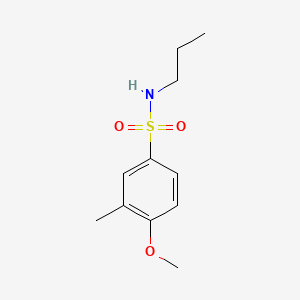
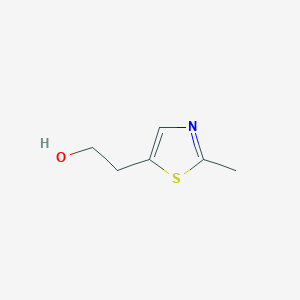
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
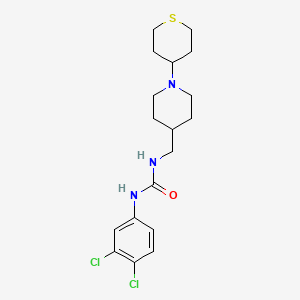
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
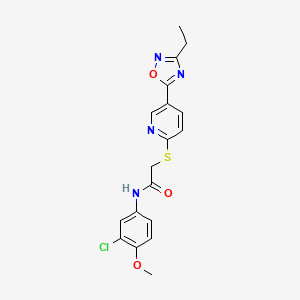
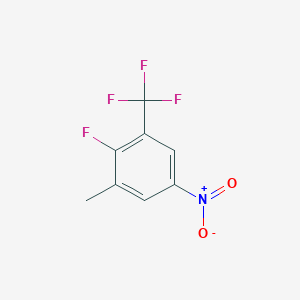
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
